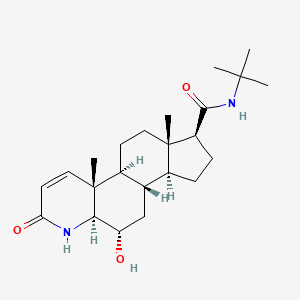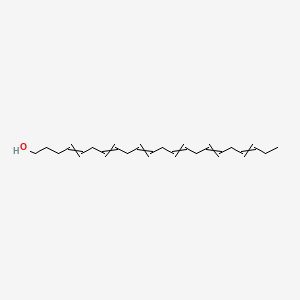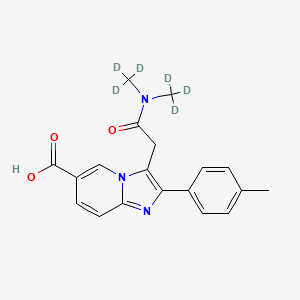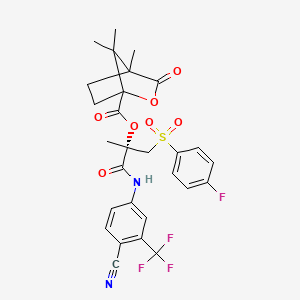
2-Pyridylacetic Acid-d6 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is a type of impurity reference material . It is also known as 2,2-Dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid hydrochloride . The molecular formula is C7 2H6 H N O2 . Cl H and the molecular weight is 179.63 . The CAS number is 1329799-67-8 .
Molecular Structure Analysis
The molecular structure of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is represented by the formula C7 2H6 H N O2 . Cl H . This indicates that the molecule consists of 7 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) include a molecular weight of 179.63 and a molecular formula of C7 2H6 H N O2 . Cl H . The product is available in a neat format .Safety and Hazards
2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is considered hazardous . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) can be achieved by starting with the reaction of deuterated acetaldehyde with pyridine. The resulting product can then be oxidized to form 2-Pyridylacetic Acid-d6, which can be subsequently reacted with hydrochloric acid to obtain the final product 2-Pyridylacetic Acid-d6 Hydrochloride (Major).", "Starting Materials": [ "Deuterated acetaldehyde", "Pyridine", "Oxidizing agent", "Hydrochloric acid" ], "Reaction": [ "Deuterated acetaldehyde is reacted with pyridine in the presence of a suitable catalyst to form 2-Pyridylacetaldehyde-d6.", "2-Pyridylacetaldehyde-d6 is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-Pyridylacetic Acid-d6.", "2-Pyridylacetic Acid-d6 is then reacted with hydrochloric acid to form the final product 2-Pyridylacetic Acid-d6 Hydrochloride (Major)." ] } | |
CAS No. |
1329799-67-8 |
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
179.633 |
IUPAC Name |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
InChI Key |
MQVISALTZUNQSK-UNJHBGEESA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Synonyms |
2-Pyridineacetic Acid-d6 Hydrochloride; 2-(Pyridin-2-yl)acetic Acid-d6 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


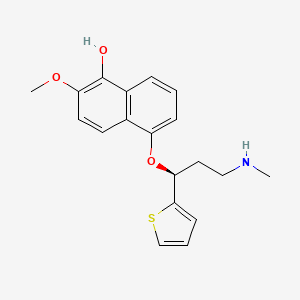
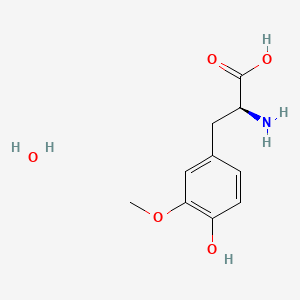


![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)
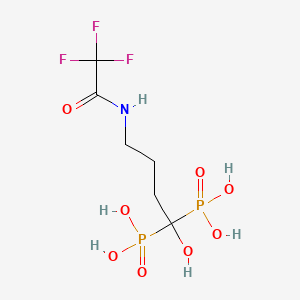
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
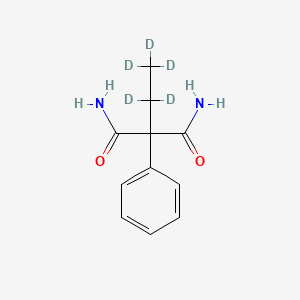
![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)
